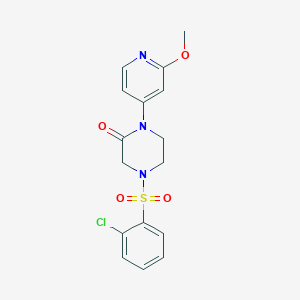
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as CSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, neuropharmacology, and drug discovery. CSP is a piperazine derivative that belongs to the class of sulfonyl compounds. It has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the inhibition of various enzymes and receptors in the body that are involved in the regulation of cellular processes. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has been reported to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that play a critical role in the regulation of cyclic nucleotides such as cAMP and cGMP. The inhibition of PDEs by 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one leads to an increase in the levels of cAMP and cGMP, which in turn activates various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have several biochemical and physiological effects in the body. One of the most significant effects is the inhibition of PDEs, which leads to an increase in the levels of cAMP and cGMP. This, in turn, activates various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been reported to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has several advantages as a research tool in the laboratory. It is a potent inhibitor of PDEs and has been shown to have significant antitumor activity. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is also relatively easy to synthesize and has a high yield. However, there are also some limitations to the use of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has poor solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one. One potential area of research is the development of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another potential area of research is the investigation of the potential of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one and its effects on cellular processes.
Synthesemethoden
The synthesis of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one involves a multistep process that requires the use of various reagents and solvents. The most commonly used method for synthesizing 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is the reaction between 2-chlorobenzenesulfonyl chloride and 2-methoxypyridine-4-amine, followed by the addition of piperazine. The reaction is carried out under controlled conditions, and the yield of the final product depends on several factors such as the purity of the reagents, reaction time, and temperature.
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research is medicinal chemistry, where 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has shown promising results as an effective drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has been reported to exhibit potent antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-24-15-10-12(6-7-18-15)20-9-8-19(11-16(20)21)25(22,23)14-5-3-2-4-13(14)17/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDQKRBQHAOCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2807693.png)
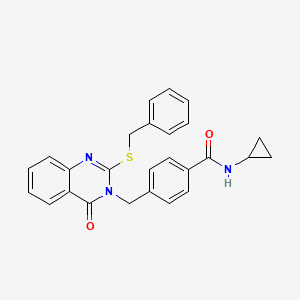
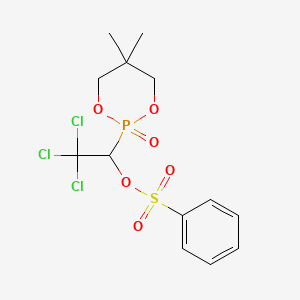
![2-(ethylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2807699.png)

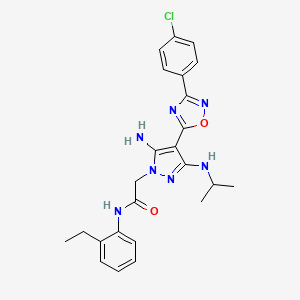
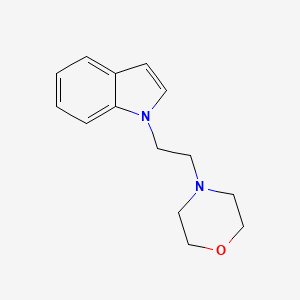
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2807707.png)
![N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2807708.png)
![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2807709.png)


![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)
![4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2807716.png)